2,3,3-Trifluoroprop-1-ene
Overview
Description
2,3,3-Trifluoroprop-1-ene is a type of fluoroalkene . It is a valuable example of the HFO class because it has a low global warming potential and is used in mobile air conditioning .
Synthesis Analysis
New copolymers based on vinylidene fluoride (VDF) and 2,3,3,3-tetrafluoroprop-1-ene were synthesized by organometallic-mediated radical copolymerization (OMRcP) using the combination of bis(tert-butylcyclohexyl) peroxydicarbonate initiator and bis(acetylacetonato)cobalt(II), (Co(acac) 2) as a controlling agent . Another synthesis method involves the telomerization of 3,3,3-trifluoroprop-1-ene .Molecular Structure Analysis
The molecular formula of this compound is C3H3F3 . The molecular structure is based on structures generated from information available in ECHA’s databases .Chemical Reactions Analysis
The copolymerization of the fluoroalkenes copolymers were monitored by GPC and 19 F NMR with molar masses up to 12,200 g/mol and dispersities ( Đ) ranging from 1.33 to 1.47 . The reactivity ratios, r i , of both comonomers were determined by using the Fineman-Ross and Kelen-Tüdos fitting model leading to r VDF = 0.384 ± 0.013 and r 1234yf = 2.147 ± 0.129 at 60 °C .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a high crystallinity rate that makes them insoluble in many common organic solvents . More specific properties like density, boiling point, and others are not explicitly mentioned in the search results.Scientific Research Applications
Synthesis and Chemical Properties
- New Fluorination Reagents : The TFPE (3,3,3-trifluoroprop-1-enyl) group, derived from 2,3,3-Trifluoroprop-1-ene, has been used to create new fluorination reagents, showing promising results in drug development (Ikeda, 2019).
- Novel Synthesis Methods : Research has demonstrated novel synthesis methods for 3-(3,3,3-trifluoroprop-1-en-2-yl)furans, highlighting the versatility of this compound in producing complex organic compounds (Zhang, Zhao, & Lu, 2007).
Polymer Science
- Copolymerization : this compound has been used in copolymerization with vinylidene fluoride, demonstrating its utility in creating new polymeric materials (Guiot, Améduri, & Boutevin, 2002).
Organic Chemistry
- Borylation and Synthesis : The compound has been utilized in borylation reactions and the synthesis of α-(trifluoromethyl)styrenes, demonstrating its role in advanced organic synthesis techniques (Fujita et al., 2018).
- Synthesis of CF3-Containing Compounds : this compound has been used in the synthesis of CF3-containing allylic alcohols and vinyl ketones, indicating its importance in the synthesis of fluorine-containing organic compounds (Nadano, Fuchibe, Ikeda, Takahashi, & Ichikawa, 2010).
Physical Chemistry
- Vapor Pressure and PvT Property Measurements : Studies on 3,3,3-trifluoroprop-1-ene have provided detailed data on its saturated vapor pressure and vapor phase PvT properties, essential for its applications in refrigeration and as a potential alternative refrigerant (Yin, Ke, Zhao, & Ma, 2020).
Advanced Applications
- Telomerization and Functionalization : Research has explored the synthesis and functionalization of 3,3,3-trifluoroprop-1-ene telomers, highlighting its potential in creating specialized chemical compounds (Kostov, Améduri, & Brandstadter, 2008).
Safety and Hazards
The safety data sheet for a similar compound, 2-bromo-3,3,3-trifluoroprop-1-ene, suggests avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye . It also recommends using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
Mechanism of Action
Target of Action
It’s known that the compound has potential endocrine disruption mode of action .
Mode of Action
It’s suggested that the compound might interact with its targets, leading to changes such as higher pre-coital interval and gestation length, decreases in pituitary weight, and lower postnatal survival .
Result of Action
Some studies suggest potential health hazards related to its use .
Action Environment
It’s known that the compound is used as a fire extinguisher and refrigerant, suggesting that its action might be influenced by temperature and pressure .
Properties
IUPAC Name |
2,3,3-trifluoroprop-1-ene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3F3/c1-2(4)3(5)6/h3H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMRIJKGIVGYIAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(C(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3F3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20597725 | |
Record name | 2,3,3-Trifluoroprop-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20597725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
158664-13-2 | |
Record name | 2,3,3-Trifluoroprop-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20597725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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